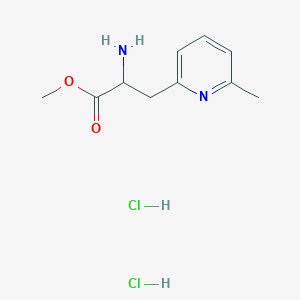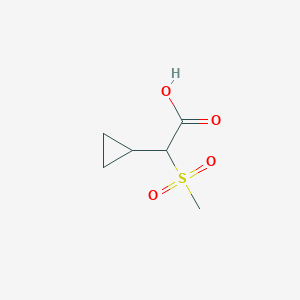
2-Cyclopropyl-2-methanesulfonylaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-2-methanesulfonylacetic acid is an organic compound characterized by a cyclopropyl group attached to a methanesulfonylacetic acid moiety. This compound is known for its unique structural features, which include a highly strained cyclopropane ring and a sulfonyl group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-methanesulfonylacetic acid typically involves the following steps:
Formation of Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of alkenes with carbenes or carbenoids.
Introduction of Methanesulfonyl Group: The methanesulfonyl group can be introduced through the reaction of the cyclopropyl compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of 2-Cyclopropyl-2-methanesulfonylacetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropyl-2-methanesulfonylacetic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-2-methanesulfonylacetic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-2-methanesulfonylacetic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylacetic acid: Similar in structure but lacks the methanesulfonyl group.
Methanesulfonylacetic acid: Similar in structure but lacks the cyclopropyl group.
Uniqueness
2-Cyclopropyl-2-methanesulfonylacetic acid is unique due to the presence of both the cyclopropyl and methanesulfonyl groups, which confer distinct chemical reactivity and potential biological activities .
Eigenschaften
Molekularformel |
C6H10O4S |
|---|---|
Molekulargewicht |
178.21 g/mol |
IUPAC-Name |
2-cyclopropyl-2-methylsulfonylacetic acid |
InChI |
InChI=1S/C6H10O4S/c1-11(9,10)5(6(7)8)4-2-3-4/h4-5H,2-3H2,1H3,(H,7,8) |
InChI-Schlüssel |
ULYOAUQEKKBNJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C(C1CC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


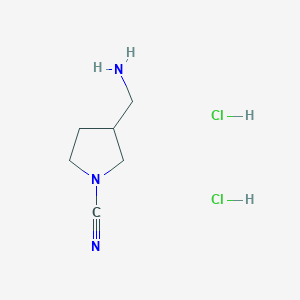
![Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B13511890.png)
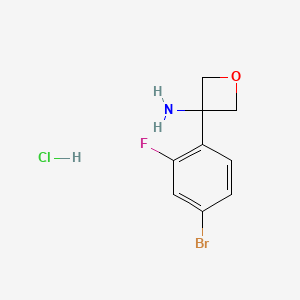

![rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylicacid](/img/structure/B13511901.png)
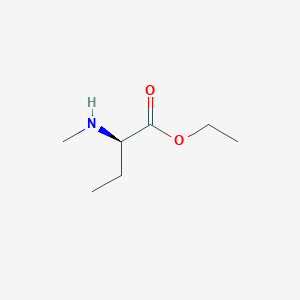
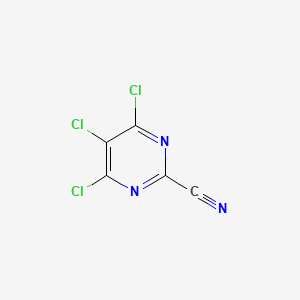
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.4]octane-7-carboxylicacid](/img/structure/B13511930.png)



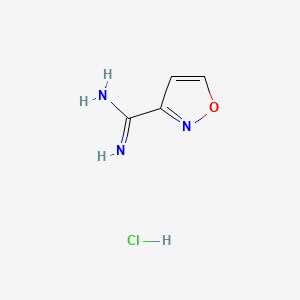
![6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride](/img/structure/B13511951.png)
